N-morpholino-5-nitro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-morpholino-5-nitro-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C13H13N3O4S . It has a molecular weight of 308.34 and is stored at temperatures between 28°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14N3O4S/c17-13(14-15-3-5-20-6-4-15)12-8-9-7-10(16(18)19)1-2-11(9)21-12/h1-2,7-8,21H,3-6H2,(H,14,17) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 308.34 . It is stored at temperatures between 28°C .Scientific Research Applications
Synthesis and Polymer Development N-morpholino-5-nitro-1-benzothiophene-2-carboxamide derivatives have been utilized in the development of biodegradable polyesteramides with pendant functional groups. These compounds are synthesized through cyclization and copolymerization processes, showing potential in creating materials with specific chemical functionalities. This approach offers avenues for creating polymers with tailored properties for various applications, including medical and environmental sustainability purposes (Veld, Dijkstra, & Feijen, 1992).
Antifungal Activity and Metal Complex Formation Research has demonstrated the antifungal properties of N-morpholino derivatives and their cobalt (III) complexes against major pathogens causing plant diseases. The synthesis and characterization of these compounds highlight their potential in agricultural applications to protect crops from fungal infections, offering a pathway towards developing new antifungal agents (Weiqun, Wen, Liqun, & Xianchen, 2005).
Structural Analysis and Hydrogen Bonding The study of N-morpholino derivatives has also extended to structural analysis, revealing intricate hydrogen bonding patterns and molecular conformations. These insights are valuable for understanding the molecular interactions that govern the properties of these compounds, contributing to the design of materials and molecules with desired characteristics (Pang, Yang, Yin, & Mao, 2006).
Blocking Carcinogenic Compounds The interaction of N-morpholino derivatives with nitrites has been explored as a means to block the formation of carcinogenic N-nitroso compounds. This research suggests potential applications in reducing the risk of cancer associated with certain chemical exposures, emphasizing the role of ascorbic acid in preventing the nitrosation process (Mirvish, Wallcave, Eagen, & Shubik, 1972).
Environmental Monitoring Investigations into sulfur- and nitro- polycyclic aromatic hydrocarbons (S-PAHs and N-PAHs) have identified morpholine derivatives as potential markers for urban stormwater runoff. This application is crucial for environmental monitoring and management, aiding in the identification and control of pollution sources (Zeng, Tran, & Young, 2004).
Properties
IUPAC Name |
N-morpholin-4-yl-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c17-13(14-15-3-5-20-6-4-15)12-8-9-7-10(16(18)19)1-2-11(9)21-12/h1-2,7-8H,3-6H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNIIUAOVIRWNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.